CB1 Receptor Antagonist Activity Claimed in Merck Patent Family
Patent US 20090247499 describes sulfonylated piperazines including 2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one as CB1 receptor antagonists/inverse agonists. The patent provides no specific IC50 or Ki for this exact compound, and no within-patent comparator data are disclosed. The claim of CB1 antagonism is class-level only, not quantified for this specific molecule. [1]
| Evidence Dimension | CB1 receptor antagonist activity |
|---|---|
| Target Compound Data | Claimed as antagonist/inverse agonist (no quantitative data) |
| Comparator Or Baseline | Rimonabant (SR141716A) and SLV-319 cited as reference CB1 antagonists in the patent |
| Quantified Difference | Not calculable |
| Conditions | Patent filing; no specific in vitro assay data for this compound |
Why This Matters
Without quantitative potency data, researchers cannot position this compound relative to established CB1 antagonists for target occupancy or selectivity, making it unsuitable for lead optimization without de novo profiling.
- [1] Fletcher JM, Fong TM, Hagmann WK, Vachal P. Sulfonylated piperazines as cannabinoid-1 receptor modulators. Patent application US 20090247499, published 2009-10-01. View Source
